molecular formula C19H20FN3O4S2 B2528943 4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-40-9

4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

カタログ番号: B2528943
CAS番号: 864976-40-9
分子量: 437.5
InChIキー: QENGFRYILPEIIR-VZCXRCSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a substituted 1,3-benzothiazole moiety. The 6-fluoro substituent and 2-methoxyethyl group on the benzothiazole ring modulate electronic and steric properties, influencing solubility and target binding .

特性

IUPAC Name

4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S2/c1-22(2)29(25,26)15-7-4-13(5-8-15)18(24)21-19-23(10-11-27-3)16-9-6-14(20)12-17(16)28-19/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENGFRYILPEIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through a nucleophilic substitution reaction using dimethylsulfamoyl chloride.

    Formation of the Benzamide Linkage: The final step involves coupling the benzothiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and scalability.

化学反応の分析

4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the carbonyl group to an alcohol.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzamide linkage.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

科学的研究の応用

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity :
    • Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promise in inhibiting cell proliferation in breast and colon cancer models .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an inhibitor of key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases, respectively .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that the compound may possess antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacterial strains.

Therapeutic Applications

The unique structure of 4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide positions it as a potential therapeutic agent in several areas:

  • Diabetes Management :
    • Given its inhibitory effects on α-glucosidase, this compound could be developed as an oral hypoglycemic agent to manage type 2 diabetes mellitus .
  • Cancer Treatment :
    • Its antitumor properties suggest that it could be explored as a chemotherapeutic agent or as part of combination therapies for cancer treatment .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Antitumor Activity :
    • A study demonstrated that benzothiazole derivatives exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating strong cytotoxicity .
  • Enzyme Inhibition Research :
    • In vitro studies showed significant inhibition rates of α-glucosidase by sulfonamide derivatives, suggesting potential for managing postprandial hyperglycemia in diabetic patients .

作用機序

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity. The dimethylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of sulfamoyl benzamide derivatives with heterocyclic substituents. Key structural analogs and their comparative analysis are outlined below:

Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Properties/Bioactivity References
Target Compound 6-Fluoro, 3-(2-methoxyethyl)-1,3-benzothiazole; 4-(dimethylsulfamoyl) C₁₉H₁₉FN₂O₃S₂ Enhanced solubility (due to methoxyethyl), potential kinase inhibition (inferred from analogs)
N-(6-Bromo-3-Ethyl-1,3-Benzothiazol-2-ylidene)-4-(Dimethylsulfamoyl)Benzamide 6-Bromo, 3-ethyl-1,3-benzothiazole; 4-(dimethylsulfamoyl) C₁₉H₁₉BrN₂O₂S₂ Higher lipophilicity (Br vs. F); possible herbicide activity (similar to sulfentrazone)
4-[Benzyl(Methyl)Sulfamoyl]-N-(6-Methoxy-3-Methyl-1,3-Benzothiazol-2-ylidene)Benzamide 6-Methoxy, 3-methyl-1,3-benzothiazole; 4-(benzyl(methyl)sulfamoyl) C₂₄H₂₂N₂O₃S₂ Bulky benzyl group may hinder membrane permeability; unconfirmed antimicrobial activity
Sulfentrazone 4-(Difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole; dichlorophenyl C₁₁H₁₀Cl₂F₂N₄O₃S Commercial herbicide; inhibits protoporphyrinogen oxidase

Key Observations

The 2-methoxyethyl side chain improves aqueous solubility relative to ethyl or methyl substituents, which may enhance bioavailability .

Sulfamoyl vs.

Tautomerism and Stability :

  • Similar to 1,2,4-triazole derivatives (e.g., compounds in ), the benzothiazole ring in the target compound may exhibit tautomerism, though spectral data (absence of νS-H in IR) confirm the dominance of the thione tautomer, ensuring structural consistency in crystallographic studies .

Synthetic Pathways :

  • The target compound likely follows a route analogous to , involving condensation of a sulfamoyl benzoyl chloride with a substituted benzothiazole hydrazone. This contrasts with sulfentrazone’s synthesis, which relies on triazole ring formation .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 6-Bromo-3-Ethyl Analog Sulfentrazone
Molecular Weight 406.49 g/mol 474.35 g/mol 387.18 g/mol
LogP (Predicted) 2.8 3.5 2.1
Hydrogen Bond Acceptors 6 5 7
Solubility (mg/mL) ~15 (DMF) ~8 (DMF) ~50 (Acetone)

Table 2: IR Spectral Signatures

Compound Type C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹)
Target Compound (Inferred) 1660–1680 1240–1255 3150–3319 (amide NH)
1,2,4-Triazole Derivatives Absent 1247–1255 3278–3414 (triazole NH)

Research Findings and Implications

  • Structural Insights : Crystallographic tools like SHELX and Mercury CSD are critical for resolving tautomeric forms and hydrogen-bonding patterns, which dictate packing efficiency and stability.
  • Bioactivity Potential: While direct bioactivity data for the target compound are unavailable, analogs like sulfentrazone and triazole derivatives suggest plausible herbicidal or kinase-inhibitory applications.
  • Optimization Opportunities : Introducing polar groups (e.g., methoxyethyl) balances lipophilicity and solubility, a strategy validated in drug design .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzothiazole core followed by coupling with the dimethylsulfamoyl benzamide moiety. Key steps include:

  • Benzothiazole ring formation : Cyclization of substituted anilines with sulfur-containing reagents under reflux conditions .
  • Sulfamoylation : Introduction of the dimethylsulfamoyl group using sulfamoyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Amide coupling : Activation of the carboxylic acid group (e.g., via HATU or EDCl) for nucleophilic attack by the benzothiazole amine under inert atmosphere . Optimization : Reaction temperature, solvent polarity, and stoichiometric ratios are critical. For example, excess sulfamoyl chloride (1.2–1.5 eq.) improves yield, while rigorous exclusion of moisture prevents hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify Z-configuration of the benzothiazole-imine bond and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : High-resolution MS to confirm molecular weight and detect isotopic patterns (e.g., fluorine and sulfur isotopes) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What are the primary biological targets or pathways associated with this compound?

While direct data on this compound is limited, structurally related benzothiazole-sulfonamide hybrids target:

  • Enzyme inhibition : Tyrosine kinases or carbonic anhydrases due to sulfonamide’s zinc-binding affinity .
  • Apoptosis modulation : Disruption of mitochondrial membrane potential in cancer cells via thiazole ring interactions .
  • Anti-inflammatory activity : Suppression of NF-κB signaling, validated via luciferase reporter assays in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Methodological solutions include:

  • Dose-response normalization : Express activity as IC₅₀ values relative to a common reference compound (e.g., doxorubicin for cytotoxicity) .
  • Solvent controls : Use DMSO concentrations ≤0.1% to avoid artifactual inhibition .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish target-specific vs. off-target effects .

Q. What computational methods are suitable for predicting this compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, especially at the benzothiazole-imine bond .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA gyrase .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. How can reaction conditions be optimized for scale-up without compromising stereochemical purity?

Apply Design of Experiments (DoE) principles:

  • Variables : Temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity .
  • Response surface modeling : Identify optimal conditions (e.g., 60°C, 3 mol% catalyst) to maximize yield (>85%) and enantiomeric excess (>98%) .
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?

  • Analog synthesis : Modify substituents on the benzothiazole (e.g., replace methoxyethyl with allyl) and sulfamoyl groups (e.g., dimethyl vs. diethyl) .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., planar benzothiazole-imine for intercalation) .
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。